
3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclopropyl group substituted at the second position of the pyrazole ring, an ethyl group attached to the cyclopropyl ring, and a methyl group at the first position of the pyrazole ring.
Preparation Methods
The synthesis of 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium tert-butoxide in an anhydrous solvent like ethanol or tetrahydrofuran. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents like thionyl chloride or phosphorus tribromide to form halogenated pyrazoles.
Cycloaddition: It can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form larger ring systems.
Scientific Research Applications
3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-(2-Methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an ethyl group on the cyclopropyl ring.
3-(2-Ethylcyclopropyl)-1-ethyl-1H-pyrazol-5-amine: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-4-amine: Similar structure but with the amine group at the fourth position of the pyrazole ring.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-(2-ethylcyclopropyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-3-6-4-7(6)8-5-9(10)12(2)11-8/h5-7H,3-4,10H2,1-2H3 |
InChI Key |
RVMUEZLAGWEUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


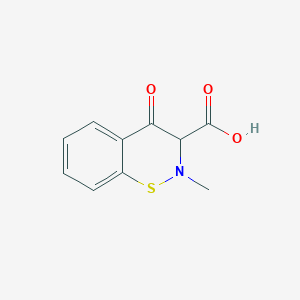


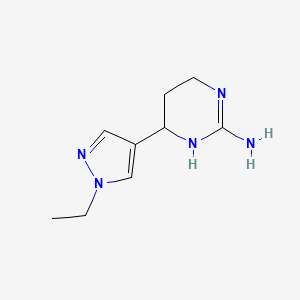
![4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13295497.png)


![2-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13295500.png)
![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13295501.png)
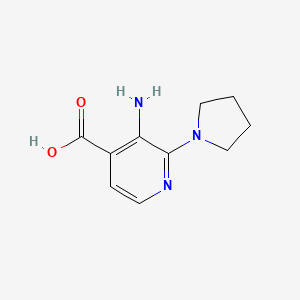
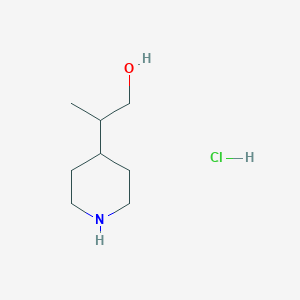
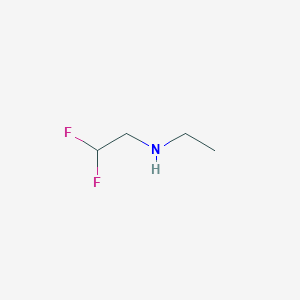
![5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13295530.png)
![2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13295544.png)
